molecular formula C20H21N3O4S B2470542 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 941917-48-2

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2470542
CAS No.: 941917-48-2
M. Wt: 399.47
InChI Key: ZAAZVDVXCMAEAQ-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide” is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide” typically involves multi-step organic reactions. One possible route could include:

    Formation of the naphthylamine intermediate: Starting with naphthalene, a nitration reaction can introduce a nitro group, followed by reduction to form naphthylamine.

    Dimethylation: The naphthylamine can be reacted with dimethyl sulfate to introduce the dimethylamino group.

    Sulfonamide formation: The final step involves reacting the dimethylamino-naphthalene intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Aromatic substitution reactions can occur, especially on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, where the compound could act as an inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-4-nitrobenzenesulfonamide
  • N-(naphthalen-1-yl)-4-nitrobenzenesulfonamide

Uniqueness

“N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-nitrobenzenesulfonamide” is unique due to the presence of both a dimethylamino group and a naphthalene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22(2)20(19-9-5-7-15-6-3-4-8-18(15)19)14-21-28(26,27)17-12-10-16(11-13-17)23(24)25/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAZVDVXCMAEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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